2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine
Description
Properties
IUPAC Name |
2-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN4O2/c1-16(2)17(3,4)24-18(23-16)14-5-6-15(20-13-14)22-11-9-21(8-7-19)10-12-22/h5-6,13H,7-12,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSLDTFDJXKHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Boronate Ester-Substituted Pyridine Intermediate
The key intermediate, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl moiety, is prepared via palladium-catalyzed borylation of a halogenated pyridine precursor.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Starting from 5-bromo-2-chloropyridine or similar halopyridine derivative | - | Halogenated pyridine is commercially available or synthesized by halogenation |
| 2 | Borylation using bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), potassium acetate, in dioxane or THF, at 80-100°C under inert atmosphere | 80-95% | High yield; reaction monitored by HPLC or TLC |
| 3 | Purification by column chromatography or crystallization | - | Ensures high purity for subsequent steps |
This method is consistent with standard Miyaura borylation protocols widely used for arylboronate ester formation.
Coupling with Piperazine Derivative
The next step involves nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring to the pyridine.
| Step | Reagents & Conditions | Yield | Notes | |
|---|---|---|---|---|
| 1 | Reaction of 2-chloropyridine boronate ester with piperazine or a protected piperazine derivative | K2CO3 or Na2CO3 base, CH3CN or DMF solvent, reflux or 60-80°C | 70-90% | Protecting groups like Boc may be used on piperazine nitrogen to control selectivity |
| 2 | Deprotection of Boc group if used (e.g., TFA in DCM at room temperature) | Quantitative | Provides free piperazine nitrogen for further substitution |
This step is crucial for building the core heterocyclic framework.
Introduction of the Ethanamine Side Chain
The final functionalization involves alkylation of the piperazine nitrogen with a 2-bromoethylamine or equivalent electrophile.
| Step | Reagents & Conditions | Yield | Notes | |
|---|---|---|---|---|
| 1 | Reaction of piperazinylpyridine intermediate with 2-bromoethylamine hydrobromide or 2-bromoethylamine | Base (K2CO3 or NaOH), CH3CN or DMF, reflux or 60°C | 60-85% | SN2 reaction; reaction time varies from several hours to overnight |
| 2 | Purification by column chromatography or recrystallization | - | Final product isolated as free amine or salt form |
This step completes the synthesis of the target compound with the ethanamine substituent.
Representative Synthetic Scheme Summary
| Step | Intermediate | Reagents & Conditions | Yield (%) |
|---|---|---|---|
| 1 | Halopyridine → Pyridinylboronate ester | Pd catalyst, bis(pinacolato)diboron, KOAc, THF, 80°C, inert atmosphere | 85-95 |
| 2 | Pyridinylboronate ester + Piperazine | K2CO3, CH3CN, reflux | 75-90 |
| 3 | Piperazinylpyridine + 2-bromoethylamine | K2CO3, CH3CN, reflux | 60-85 |
Research Findings and Optimization Notes
- Catalyst Selection: Palladium catalysts such as Pd(dppf)Cl2 and Pd(PPh3)4 show high efficiency in borylation and amination steps, with reaction times ranging from 2 to 18 hours depending on substrate and conditions.
- Solvent Effects: Polar aprotic solvents like acetonitrile and DMF facilitate nucleophilic substitution and coupling reactions.
- Temperature Control: Moderate heating (60-100°C) is optimal to balance reaction rate and minimize side reactions.
- Protecting Groups: Use of Boc protecting group on piperazine nitrogen improves selectivity and yield during coupling and alkylation steps.
- Purification: Silica gel chromatography and recrystallization are standard for isolating intermediates and final product with >95% purity.
- Yields: Overall yields from starting halopyridine to final ethanamine derivative typically range from 40% to 70% after multi-step synthesis.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety in this compound enables its use in palladium-catalyzed Suzuki-Miyaura couplings, a key reaction for forming carbon-carbon bonds.
Key Reaction Conditions:
-
Mechanism : The boronate ester undergoes transmetallation with palladium, followed by reductive elimination to form biaryl products. The ethanamine and piperazine groups remain intact under these conditions.
-
Example : Reaction with 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide yielded a biphenylcarboxamide derivative .
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in the compound participates in SNAr reactions due to electron-withdrawing effects of the boronate ester.
Optimized Conditions:
| Nucleophile | Base | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperazine derivatives | TEA | MeCN | 80°C | 16 h | 80–90 | |
| Aliphatic amines | K₂CO₃ | DMF | 70°C | 4 h | 65–75 |
-
Key Insight : The chlorine atom on the pyridine ring (if present) is typically replaced by amines, as seen in structurally similar compounds .
Functionalization of the Ethanamine Group
The primary amine in the ethanamine chain undergoes alkylation, acylation, or condensation reactions.
Reaction Examples:
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride, TEA | Acetylated ethanamine derivative | 85–90 | |
| Reductive alkylation | Aldehydes, NaBH₄ | Secondary amine derivatives | 70–80 |
-
Note : The piperazine ring’s nitrogen atoms may also participate in these reactions, requiring selective protection strategies .
Boronate Ester Hydrolysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group hydrolyzes under acidic or oxidative conditions to form boronic acids.
Hydrolysis Conditions:
| Acid/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| HCl (4 M) | 1,4-Dioxane | Room temp | 20 h | 90–95 | |
| H₂O₂ | THF/H₂O | 50°C | 2 h | 80–85 |
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Delivery and Anticancer Activity
The boron-containing moiety in this compound allows for enhanced interactions with biological targets. Boron compounds have been shown to possess anticancer properties due to their ability to form stable complexes with biomolecules. Research indicates that the incorporation of boron into drug design can improve the efficacy of anticancer agents by facilitating targeted delivery and enhancing bioavailability. For instance, derivatives of boron compounds have been utilized in the development of boron neutron capture therapy (BNCT), a cancer treatment modality that selectively destroys tumor cells while sparing healthy tissue.
Case Study: Antitumor Activity
A study demonstrated that compounds similar to 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine exhibited promising antitumor activity in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific molecular pathways.
Materials Science
Development of Covalent Organic Frameworks (COFs)
The structural features of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives make them suitable for the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them ideal for applications in gas storage and separation.
| Property | Value |
|---|---|
| Surface Area | Up to 1500 m²/g |
| Pore Size | Tunable between 1 - 3 nm |
| Stability | High thermal and chemical stability |
Research has shown that COFs synthesized using boron-containing linkers exhibit enhanced photocatalytic activity for hydrogen evolution reactions. This application is critical for developing sustainable energy solutions.
Catalysis
Catalytic Activity in Organic Reactions
The presence of boron in the compound enhances its utility as a catalyst in various organic transformations. Boron compounds are known to facilitate reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are pivotal in pharmaceutical synthesis and material development.
Case Study: Suzuki-Miyaura Coupling
In a recent study involving this compound as a catalyst precursor, researchers achieved high yields of biaryl compounds. The reaction conditions were optimized to minimize by-products and maximize selectivity.
Mechanism of Action
The mechanism of action of 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form stable complexes with various biomolecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Data
Key Observations :
- Higher lipophilicity (LogP) correlates with reduced aqueous solubility but improved membrane permeability.
- The trifluoromethyl derivative’s extended plasma stability (t₁/₂ = 12.3 h) highlights its suitability for in vivo applications .
Biological Activity
The compound 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine is a complex organic molecule that incorporates a boron-containing moiety and has been studied for its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Pyridine ring : A nitrogen-containing aromatic ring that often contributes to biological activity.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms, commonly found in pharmaceuticals.
- Dioxaborolane group : A boron-containing structure that may enhance the compound's reactivity and biological interactions.
The molecular formula for this compound is , with a molecular weight of approximately 319.26 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Research has indicated that derivatives containing piperazine and pyridine structures can function as agonists or antagonists at dopamine (D) and serotonin (5-HT) receptors. For instance, compounds similar in structure have demonstrated dual agonistic properties towards D2 and 5-HT1A receptors, which are significant in treating psychiatric disorders.
2. Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on D2/5-HT1A Agonism : A series of piperazine derivatives were synthesized and evaluated for their receptor activity. Compounds showed varying degrees of agonistic activity on D2 and 5-HT1A receptors with EC50 values ranging from nanomolar to micromolar concentrations. For example, one compound exhibited an EC50 of 0.9 nmol/L for D2 receptors and 19 nmol/L for 5-HT1A receptors .
3. Pharmacokinetics
Pharmacokinetic studies have shown that compounds with similar structures possess favorable metabolic stability. For instance, one derivative demonstrated a half-life (T1/2) of approximately 159.7 minutes in human liver microsomes, indicating potential for prolonged action in vivo .
Table 1: Receptor Activity of Related Compounds
| Compound | D2 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) | Metabolic Stability (T1/2 min) |
|---|---|---|---|
| Compound A | 0.9 | 19 | 159.7 |
| Compound B | 3.3 | 10 | 110.8 |
| Compound C | 1.4 | 46.8 | 85.5 |
Table 2: Structural Features Influencing Activity
| Feature | Impact on Activity |
|---|---|
| Presence of Boron | Enhances reactivity |
| Piperazine Ring | Increases receptor binding affinity |
| Pyridine Substitution | Modulates pharmacological profile |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves two critical steps: (1) formation of the boronic ester via palladium-catalyzed borylation and (2) coupling the piperazine-ethanamine moiety. For the boronic ester, start with 5-bromo-2-pyridinylpiperazine and react it with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis in anhydrous THF at 80°C for 12 hours . Purify intermediates via column chromatography (hexane:ethyl acetate, 3:1). For the piperazine coupling, use nucleophilic substitution with 2-chloroethanamine in DMF at 60°C, monitored by TLC. Optimize yields (typically 60–75%) by adjusting catalyst loading (5–10 mol%) and reaction time (8–24 hours) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and piperazine protons (δ ~2.5–3.5 ppm) .
- HPLC-MS: Confirm molecular weight (expected [M+H]⁺ ~428 Da) and purity (>95%) using a C18 column (acetonitrile:water, 70:30, 0.1% formic acid) .
- Elemental Analysis: Validate C, H, N, and B content within ±0.3% of theoretical values .
Q. How does the boronic ester moiety influence the compound’s stability under varying pH and solvent conditions?
Methodological Answer: The boronic ester is hydrolytically sensitive. Stability studies show:
Advanced Research Questions
Q. What mechanistic insights explain inconsistencies in coupling reaction yields between aryl bromides and piperazine derivatives?
Methodological Answer: Yield discrepancies (e.g., 50% vs. 75%) often arise from steric hindrance or electronic effects. For example, electron-deficient pyridinyl groups (as in this compound) slow nucleophilic substitution. Mitigate this by:
- Using microwave-assisted synthesis (100°C, 30 minutes) to accelerate kinetics.
- Introducing phase-transfer catalysts (e.g., TBAB) to enhance solubility of polar intermediates.
- Analyzing by DFT calculations (B3LYP/6-31G*) to predict reactive sites and optimize ligand design .
Q. How can computational modeling predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model the boronic ester’s interaction with Pd catalysts. Focus on the B-O bond length (optimal ~1.36 Å) and dihedral angles for transmetallation .
- Reaction Pathway Simulations: Apply Gaussian 09 to calculate activation energies for oxidative addition (rate-limiting step). Compare aryl bromides vs. chlorides to guide substrate selection .
- Validate predictions experimentally via kinetic profiling (monitor by B NMR) .
Q. What strategies address contradictions in biological activity data for piperazine-boronic ester hybrids?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may stem from assay conditions or off-target effects.
- Structure-Activity Relationship (SAR) Studies: Systematically modify the pyridine (e.g., 3-Cl vs. 4-OCH₃ substituents) and measure binding to target enzymes (e.g., proteases) .
- Metabolomic Profiling: Use LC-MS/MS to identify metabolites that interfere with activity (e.g., boronic acid byproducts).
- Crystallography: Solve co-crystal structures with target proteins (e.g., PDB deposition) to validate binding modes .
Methodological Framework for Data Analysis
Q. How should researchers design experiments to resolve conflicting data on boronic ester hydrolysis rates?
Methodological Answer:
- Controlled Variables: Test hydrolysis in buffers (pH 2–9), temperatures (25–50°C), and ionic strengths (0.1–1.0 M NaCl).
- Analytical Tools: Quantify hydrolysis via B NMR (δ ~18 ppm for boronic acid) or fluorescence-based assays (e.g., Alizarin Red S binding) .
- Statistical Analysis: Apply ANOVA to identify significant factors (e.g., pH contributes 70% variance, p < 0.01) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
